![molecular formula C11H12BrFO2 B2474933 Ethyl 3-(4-bromophenyl)-3-fluoropropanoate CAS No. 70345-19-6](/img/structure/B2474933.png)
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate
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Overview
Description
Ethyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 40640-98-0 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(4-bromophenyl)propanoate . It is a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-bromophenyl)propanoate is C11H13BrO2 . The InChI Code is 1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . The InChI key is STMHGPFYLQOGJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-(4-bromophenyl)propanoate is a colorless to pale-yellow to yellow-brown liquid . The storage temperature is room temperature .Scientific Research Applications
Synthesis Processes
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate has been involved in various synthetic processes. For instance, Wakselman, Molines, and Tordeux (2000) described its use in the synthesis of ethyl 3-fluoroacrylate, which involved steps like UV-initiated condensation and selective reduction processes (Wakselman, Molines, & Tordeux, 2000). Another study by Kant et al. (2012) explored its role in forming ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, focusing on molecular structures and crystallography (Kant et al., 2012).
Molecular Structure and Characterization
The compound has also been a subject of interest in studies focusing on molecular structure and characterization. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, derived from ethyl 3-(4-bromophenyl)-3-fluoropropanoate, was reported by Sapnakumari et al. (2014). This study provided detailed insights into the compound's molecular structure using X-ray diffraction (Sapnakumari et al., 2014).
Role in Synthesis of Novel Compounds
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate has been crucial in the synthesis of novel compounds with potential biological applications. For example, Turkan et al. (2019) utilized it in synthesizing novel pyrazoline derivatives, which demonstrated inhibitory effects on certain enzymes (Turkan et al., 2019). Similarly, Wang and Hu (2011) used a related compound, ethyl 3-bromo-3-phenylpropanoate, to synthesize ethyl 4-acetyl-5-oxo-3-phenylhexanoate, with significant findings in crystal structure analysis (Wang & Hu, 2011).
Safety and Hazards
Ethyl 3-(4-bromophenyl)propanoate has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMPVGJILBKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate |
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